molecular formula C13H23NO4 B558789 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid CAS No. 327156-95-6

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

Cat. No. B558789
CAS RN: 327156-95-6
M. Wt: 257,33 g/mole
InChI Key: IHXBNSUFUFFBRL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an analog to the compound , has been discussed. The preparation of both enantiomers of cis-(2-aminocyclobutyl)acetic acid, a compound structurally similar to 2-CBAHA, was explored by Awada et al. (2014). They established two efficient routes for its synthesis, highlighting the role of stereoselectivity in the synthesis of conformationally restricted analogues.


Molecular Structure Analysis

The molecular weight of 2-CBAHA is 257.33 g/mole. The InChI Key is IHXBNSUFUFFBRL-UHFFFAOYSA-N .


Chemical Reactions Analysis

A study by Nesvadba et al. (2001) explored the cyclodimerization reaction of a related compound, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid, providing insights into the chemical behavior of similar structures.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

  • Synthesis of Stereoisomers : Research has focused on the synthesis of various stereoisomers of related compounds, offering advancements in creating unnatural amino acids. For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, shortening known literature procedures for these amino acids. This indicates progress in synthetic chemistry techniques, specifically in producing stereochemically complex molecules (Bakonyi et al., 2013).

  • Conformationally Restricted Analogue Synthesis : Efforts have been made in the efficient synthesis of enantiomers of certain conformationally restricted analogues like cis-(2-aminocyclobutyl)acetic acid. These procedures lead to valuable insights into the development of novel molecules with potential applications in pharmaceuticals and materials science (Awada et al., 2014).

  • Cyclodimerization Reactions : Studies have been conducted on cyclodimerization reactions of related compounds, yielding insights into the chemical behavior of these molecules under specific conditions (Nesvadba et al., 2001).

  • Biocatalytic Processes : There is research exploring the use of biocatalytic processes for synthesizing fragrance compounds, highlighting the potential of enzymes in the selective production of desired isomers, which could have applications in the fine chemicals and pharmaceutical industries (Tentori et al., 2020).

  • Angiotensin Converting Enzyme Inhibitors : Some studies have investigated the synthesis and evaluation of compounds related to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid as angiotensin converting enzyme inhibitors. This has implications for the development of novel pharmaceutical agents for treating conditions like hypertension (Turbanti et al., 1993).

  • Quantitative Analysis : Methods have been developed for the quantitative determination of the tert-butyloxycarbonyl group in amino acid and peptide derivatives, which is crucial for the accurate analysis and quality control in synthetic organic chemistry (Ehrlich-Rogozinski, 1974).

Mechanism of Action

While specific mechanisms of action for 2-CBAHA are not mentioned in the search results, it is used as a reagent for the synthesis of other compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-6-4-9(5-7-10)8-11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBNSUFUFFBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid

CAS RN

327156-95-6
Record name 2-[(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexyl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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